![molecular formula C19H20N4O3 B2969648 Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate CAS No. 1797862-35-1](/img/structure/B2969648.png)

Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

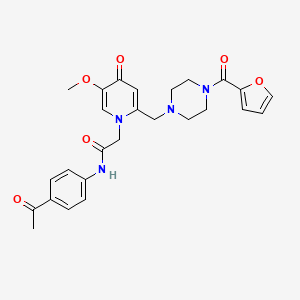

“Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate” is a compound that contains a pyrazolo[1,5-a]pyrimidine core . Pyrazolo[1,5-a]pyrimidines are strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Wissenschaftliche Forschungsanwendungen

Cognitive Impairment Treatment

Research has identified potent and selective inhibitors of Phosphodiesterase 1 (PDE1) for the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. A novel scaffold of 3-aminopyrazolo[3,4-d]pyrimidinones, demonstrating picomolar inhibitory potency for PDE1, has shown efficacy in vivo. This leads to considerations for treatment options for conditions like schizophrenia and Alzheimer's disease among others (Li et al., 2016).

Antimicrobial Activity

Several compounds, including pyrazolo[3,4-d]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial activity. These studies have revealed promising results against various bacterial strains, providing a pathway for the development of new antimicrobial agents. For instance, novel pyrazolo[3,4-d]pyrimidine-based inhibitors have been identified as potential antimicrobial agents against Staphylococcus aureus DNA polymerase III, indicating a novel class of antimicrobials with significant activities against Gram-positive bacteria (Ali et al., 2003).

Synthesis of Novel Heterocyclic Systems

The compound and its derivatives have been utilized in the synthesis of heterocyclic systems, indicating its versatility as a reagent in organic synthesis. For example, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been used in the synthesis of various heterocyclic systems, showcasing its utility in generating novel compounds with potential biological activities (Toplak et al., 1999).

Zukünftige Richtungen

The future directions for “Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate” could involve further exploration of its optical applications, given its tunable photophysical properties . Additionally, its potential pharmacological applications could be further investigated .

Wirkmechanismus

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been reported to inhibit cdk2, a key enzyme involved in cell cycle regulation .

Mode of Action

Similar compounds have been shown to interact with their targets (like cdk2) and inhibit their activity, leading to alterations in cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 can lead to disruption of cell cycle progression, affecting the proliferation of cells .

Result of Action

Similar compounds have been reported to exert significant alterations in cell cycle progression and induce apoptosis within cells .

Eigenschaften

IUPAC Name |

methyl 4-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-13-10-17-21-11-14(12-23(17)22-13)4-3-9-20-18(24)15-5-7-16(8-6-15)19(25)26-2/h5-8,10-12H,3-4,9H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGJNQVXQKBQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole](/img/structure/B2969567.png)

![N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2969577.png)

![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol;hydrochloride](/img/structure/B2969578.png)

![Ethyl 2-(1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2969579.png)

![N-(2-chloro-4-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2969584.png)

![1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2969586.png)